Bienvenue dans la boutique en ligne BenchChem!

2,4-Dimethoxy-7-methyl-1,3-benzothiazole

Physicochemical Properties Lipophilicity Drug-likeness

2,4-Dimethoxy-7-methyl-1,3-benzothiazole (CAS 108773-01-9) is a fully synthetic, polysubstituted benzothiazole derivative (C₁₀H₁₁NO₂S, MW 209.27 g/mol) characterized by methoxy groups at the 2- and 4-positions and a methyl group at the 7-position of the fused benzene ring. As a member of the benzothiazole class—a privileged scaffold in medicinal chemistry and materials science—it is primarily utilized as a research chemical and synthetic intermediate.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 108773-01-9
Cat. No. B012501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-7-methyl-1,3-benzothiazole
CAS108773-01-9
SynonymsBenzothiazole, 2,4-dimethoxy-7-methyl- (9CI)
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)OC
InChIInChI=1S/C10H11NO2S/c1-6-4-5-7(12-2)8-9(6)14-10(11-8)13-3/h4-5H,1-3H3
InChIKeyBEXHMUOPDSFMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-7-methyl-1,3-benzothiazole (CAS 108773-01-9): Procurement-Grade Overview of a Regiospecifically Substituted Benzothiazole Scaffold


2,4-Dimethoxy-7-methyl-1,3-benzothiazole (CAS 108773-01-9) is a fully synthetic, polysubstituted benzothiazole derivative (C₁₀H₁₁NO₂S, MW 209.27 g/mol) characterized by methoxy groups at the 2- and 4-positions and a methyl group at the 7-position of the fused benzene ring . As a member of the benzothiazole class—a privileged scaffold in medicinal chemistry and materials science—it is primarily utilized as a research chemical and synthetic intermediate. Critically, its specific substitution pattern (2,4-dimethoxy-7-methyl) differentiates it from more commonly studied regioisomers, such as 5,6-dimethoxy-2-methylbenzothiazole (CAS 62306-04-1), and positions it as a specialized building block for structure-activity relationship (SAR) exploration and patent-driven lead optimization programs . It is important to note that, as of the current literature, directly published, peer-reviewed biological activity data for this exact compound are extremely limited; its differentiation value is therefore derived from its unique regiospecific architecture and physicochemical property profile relative to close analogs .

Why Generic Benzothiazole Substitution is Unacceptable: The Critical Impact of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole's Regiospecificity


The biological and material performance of benzothiazoles is exquisitely sensitive to the position, electronic nature, and steric bulk of substituents . Simply substituting 2,4-Dimethoxy-7-methyl-1,3-benzothiazole with an 'in-class' analog like 5,6-dimethoxy-2-methylbenzothiazole or an unsubstituted 2-aminobenzothiazole is highly likely to result in project failure. For example, relocating the methyl group from the 7-position to the 2-position fundamentally alters the molecule's dipole moment and steric profile at the key 2-position, which is often critical for target binding . Similarly, the precise arrangement of the 2,4-dimethoxy groups dictates the electron density of the aromatic system and the compound's hydrogen-bond acceptor capacity, directly influencing target engagement, solubility, and metabolic stability in a biological context . In materials science, this regiospecificity controls molecular packing, crystallinity, and optoelectronic properties. Therefore, procurement of the exact regioisomer is not a preference but a necessity for ensuring the reproducibility of SAR data, protecting intellectual property claims, and achieving the desired physicochemical performance outlined in the sections below .

Quantitative Evidence for Selecting 2,4-Dimethoxy-7-methyl-1,3-benzothiazole: A Comparator-Driven Analysis


Physicochemical Differentiation: Enhanced Lipophilicity (XLogP3) vs. Regioisomer 5,6-Dimethoxy-2-methylbenzothiazole

The target compound's specific substitution pattern directly impacts its lipophilicity, a critical parameter for membrane permeability and pharmacokinetics. 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has a computed XLogP3 value that differentiates it from its regioisomer. The 7-methyl substitution contributes to a higher logP compared to analogs where the methyl group is absent or positioned differently, potentially offering an advantage in targeting hydrophobic binding pockets or crossing biological barriers. Based on PubChem computed data, the target compound's XLogP3 is 3.0 , while the regioisomer 5,6-dimethoxy-2-methylbenzothiazole has a computed XLogP3 of 2.5 .

Physicochemical Properties Lipophilicity Drug-likeness Regioisomeric Comparison

Topological Polar Surface Area (TPSA) Distinction: A Differentiated Hydrogen-Bonding Profile Relative to 4,7-Dimethylbenzothiazole

Topological Polar Surface Area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The presence of two methoxy groups at the 2- and 4-positions in the target compound provides a higher hydrogen-bond acceptor count compared to a simple dimethyl-substituted analog. According to PubChem data, 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has a computed TPSA of 59.6 Ų . In contrast, 4,7-dimethylbenzothiazole (CAS 400-25-3), which lacks the methoxy groups, has a TPSA of 41.1 Ų .

Drug-likeness Polar Surface Area Oral Absorption Physicochemical Comparison

Class-Level Evidence for the 2,4-Dimethoxy Pharmacophore: NQO2 Inhibitory Activity Serves as a Benchmark for Functionalized Series

While direct data for 2,4-Dimethoxy-7-methyl-1,3-benzothiazole is unpublished, strong class-level evidence exists for the 2,4-dimethoxyphenyl-benzothiazole pharmacophore. A 2024 study evaluated 55 benzothiazoles as NQO2 inhibitors, specifically including a 2,4-dimethoxybenzothiazole series (compounds 16-23) . Key active compounds in this series, such as the 6-iodo (22), 6-fluoro (21), 6-trifluoromethyl (18), and 6-methoxy (16) analogs, exhibited IC₅₀ values ranging from 1 to 6 µM against the NQO2 enzyme . This provides a validated biological target for the core scaffold and a clear potency benchmark. The target compound, with its unique 7-methyl and 4-methoxy substitution, represents a novel vector for SAR exploration within this established activity space, differing from the published 6-substituted analogs.

NQO2 Inhibition Cancer Inflammation Neurodegeneration

Antimicrobial Benchmarking: Quantitative MIC Range for Benzothiazole Class and the Gap for 2,4-Dimethoxy-7-methyl-1,3-benzothiazole

The broader benzothiazole class has a validated and quantifiable antimicrobial profile. A screening study of novel benzothiazole derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against various bacterial and fungal strains, with specific compounds demonstrating high antibacterial activity . 2,4-Dimethoxy-7-methyl-1,3-benzothiazole, as a novel, unstudied derivative with a distinct substitution pattern, represents a significant opportunity for antimicrobial screening. Its unique regiospecificity (4-methoxy, 7-methyl) is precisely the type of structural variation needed to explore new chemical space against resistant pathogens, differentiating it from the simple, commercially available 2-amino or 2-methyl benzothiazole derivatives commonly used as starting points . Direct procurement of this compound is essential to fill the data gap and determine its activity relative to this established 25–200 µg/mL class benchmark.

Antimicrobial Activity MIC Antibiotic Resistance Benzothiazole Derivatives

Strategic Application Scenarios for 2,4-Dimethoxy-7-methyl-1,3-benzothiazole Based on Quantitative Evidence


Lead Optimization in NQO2-Targeted Cancer and Neuroinflammation Programs

Leveraging the validated NQO2 inhibitory activity of the 2,4-dimethoxybenzothiazole class (IC₅₀ benchmark: 1–6 µM), procure 2,4-Dimethoxy-7-methyl-1,3-benzothiazole as a novel core scaffold. Its distinct 7-methyl and 4-methoxy substitution pattern, which contributes to a higher computed lipophilicity (XLogP3 3.0) compared to the 5,6-dimethoxy-2-methyl isomer (XLogP3 2.5), offers a new vector for exploring the NQO2 active site's hydrophobic regions, as indicated by computational modeling in recent studies . This compound is suitable for direct use in enzyme inhibition assays to expand the SAR landscape and potentially improve upon the micromolar potency of the current 2,4-dimethoxy series .

Antimicrobial Resistance (AMR) Breakpoint Screening with a Defined Class MIC Benchmark

The urgent need for novel antimicrobial scaffolds is driven by rising resistance. The benzothiazole class has demonstrated a quantifiable MIC range of 25–200 µg/mL . Procure 2,4-Dimethoxy-7-methyl-1,3-benzothiazole specifically for its unexplored regiospecificity. Its unique combination of electron-donating methoxy groups and a 7-methyl group differentiates it from generic 2-amino or 2-methylbenzothiazoles. This makes it a high-priority candidate for direct MIC determination against ESKAPE pathogen panels, where even modest activity below the 25 µg/mL class-average threshold would position it as a valuable new chemical starting point for further optimization .

Calibrated Physicochemical Probing of CNS Drug-likeness and Permeability

The compound's computed TPSA of 59.6 Ų, which is substantially higher than the 41.1 Ų of 4,7-dimethylbenzothiazole , places it in a favorable range for CNS drug discovery. This specific property profile allows researchers to use 2,4-Dimethoxy-7-methyl-1,3-benzothiazole as a calibrated tool compound in Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell models. This enables direct, head-to-head permeability comparisons with other benzothiazole analogs to establish structure-property relationships, helping to balance the solubility benefits of increased polarity with the need for passive membrane permeation .

Advanced Synthetic Intermediate for Patent-Protected Heterocyclic Libraries

The compound's unique substitution pattern makes it a strategically valuable intermediate. The 4-methoxy and 7-methyl groups can serve as directing or blocking groups in subsequent late-stage functionalization, enabling chemistry not accessible from simpler benzothiazole starting materials. Procurement of this specific intermediate supports the construction of patent-protected, focused compound libraries for hit-to-lead programs, ensuring intellectual property novelty by avoiding commercially overused benzothiazole building blocks .

Quote Request

Request a Quote for 2,4-Dimethoxy-7-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.